molecular formula C14H20N2O4S B14484900 Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester CAS No. 65907-44-0

Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester

Cat. No.: B14484900
CAS No.: 65907-44-0
M. Wt: 312.39 g/mol
InChI Key: VEJKIUSWWDLHAS-UHFFFAOYSA-N
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Description

Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester is a chemical compound known for its unique structure and properties It belongs to the class of carbamates, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester typically involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. These reactions are usually carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves the use of carbonate esters with ammonia. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols .

Scientific Research Applications

Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by forming covalent bonds with the active site of the enzyme, thereby preventing substrate binding and catalysis. This compound can also modify proteins by reacting with amino acid residues, leading to changes in protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester is unique due to its specific structure, which includes a thiobis group and an isopropylphenyl ester. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

CAS No.

65907-44-0

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-[(methoxycarbonylamino)methylsulfanylmethyl]carbamate

InChI

InChI=1S/C14H20N2O4S/c1-10(2)11-5-4-6-12(7-11)20-14(18)16-9-21-8-15-13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

VEJKIUSWWDLHAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)NCSCNC(=O)OC

Origin of Product

United States

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